molecular formula C4H4N2O B075027 Pyridazine N-oxide CAS No. 1457-42-7

Pyridazine N-oxide

Cat. No.: B075027
CAS No.: 1457-42-7
M. Wt: 96.09 g/mol
InChI Key: GAJBWMUZVXJIBO-UHFFFAOYSA-N
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Description

Pyridazine N-oxide is a heterocyclic organic compound with the molecular formula C₄H₄N₂O. It is a derivative of pyridazine, where one of the nitrogen atoms in the ring is oxidized to form an N-oxide.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazine N-oxide can be synthesized through several methods. One common approach involves the oxidation of pyridazine using hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent such as acetic acid and a catalyst like sodium tungstate to facilitate the oxidation process .

Industrial Production Methods: In industrial settings, the production of pyridazine 1-oxide often involves continuous flow processes to ensure consistent quality and yield. The use of advanced oxidation techniques, such as catalytic oxidation with transition metal catalysts, is also explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Pyridazine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridazine N-oxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyridazine: The parent compound without the N-oxide group.

    Pyridazinone: A derivative with a keto group at the 3-position.

    Pyrimidine: An isomeric compound with nitrogen atoms at positions 1 and 3.

Comparison: Pyridazine N-oxide is unique due to the presence of the N-oxide group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more bioactive compared to its non-oxidized counterparts .

Properties

IUPAC Name

1-oxidopyridazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-6-4-2-1-3-5-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJBWMUZVXJIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](N=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163139
Record name Pyridazine 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457-42-7
Record name NSC343739
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Record name Pyridazine 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridazine-N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridazine N-oxide
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Pyridazine N-oxide
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Pyridazine N-oxide
Reactant of Route 5
Pyridazine N-oxide
Customer
Q & A

Q1: What is the molecular formula and weight of pyridazine 1-oxide?

A1: Pyridazine 1-oxide has the molecular formula C4H4N2O and a molecular weight of 96.09 g/mol. []

Q2: What are the characteristic spectroscopic features of pyridazine 1-oxide?

A2:
1H NMR (300 MHz, CDCl3): δ 8.59 (1H, d, J = 6.6 Hz), 8.33 (1H, d, J = 6.6 Hz), 7.92–7.87 (1H, m), 7.29 (1H, dd, J = 5.7, 6.6 Hz).* 13C NMR (75 MHz, CDCl3): δ 149.8, 133.9, 133.6, 115.9. []* Other spectroscopic methods:* Mass spectrometry studies reveal a characteristic fragmentation pattern involving the loss of NO (M-30). []

Q3: What is the dipole moment of pyridazine 1-oxide and what does it indicate?

A3: The dipole moment of pyridazine 1-oxide, measured in benzene solution, is 5.21 D. This high value, compared to pyrazine 1-oxide (1.66 D) and 4-methylpyrimidine 1-oxide (3.72 D), indicates a significant separation of charge within the molecule. This is attributed to the arrangement of the nitrogen and oxygen atoms in the pyridazine ring. []

Q4: How does the N-oxide group influence the reactivity of pyridazine?

A4: The N-oxide group acts as an electron-withdrawing group, activating the pyridazine ring towards nucleophilic attack. This allows for direct functionalization at various positions on the ring, making pyridazine 1-oxide a versatile synthetic building block. []

Q5: Can you provide examples of reactions where the N-oxide group in pyridazine 1-oxide facilitates unique transformations?

A5: * Nucleophilic aromatic substitution: The presence of the N-oxide group enhances the reactivity of halogens or nitro groups at specific positions, enabling displacement reactions with various nucleophiles. [, ]* Ring-opening reactions: Upon exposure to UV light, pyridazine N-oxides undergo ring-opening, leading to the formation of reactive intermediates like cyclopropenyl ketones and furans. These intermediates can be further elaborated into various heterocycles, including pyrroles and 2-aminofurans. [, , , , ]* Grignard additions: Pyridazine 1-oxide undergoes ring opening upon reaction with Grignard reagents. Interestingly, aryl and alkynyl Grignard reagents lead to the formation of terminal E-enynes, while alkyl Grignard reagents afford 1,3-dienes. [, ]

Q6: Can pyridazine 1-oxide act as a precursor for metallocarbenes?

A6: Yes, recent research has demonstrated that pyridazine N-oxides can serve as precursors for generating metallocarbenes. For example, in the presence of a rhodium catalyst, they react with pyrroles to furnish valuable indole derivatives. []

Q7: What are some other heterocyclic systems that can be accessed from pyridazine 1-oxide through ring transformations?

A7: Pyridazine 1-oxide serves as a valuable precursor for synthesizing various heterocyclic systems including:* Pyridooxepins: Reaction with pyridynes leads to the formation of pyridooxepins. [, ]* Tropono[4,5-b]oxepines: Reaction with 4,5-didehydrotropone yields tropono[4,5-b]oxepines. []* Imidazo[1,2-b]pyridazine 1-oxides: Oxazolo[3,2-b]pyridazinium perchlorates react with hydroxylamine to yield intermediates that cyclize to imidazo[1,2-b]pyridazine 1-oxides upon treatment with mineral acid. []

Q8: Have computational methods been employed to study pyridazine 1-oxide derivatives?

A8: Yes, computational studies, including those utilizing high-level ab initio calculations and density functional theory, have been performed to investigate the structure, tautomerism, and reactivity of pyridazine 1-oxide and its derivatives. These studies provide valuable insights into the electronic properties and reactivity patterns of these compounds. []

Q9: How does modifying the structure of pyridazine 1-oxide influence its reactivity and biological activity?

A9:
Electronic effects: Introducing electron-withdrawing groups, such as halogens or nitro groups, generally enhances the reactivity of pyridazine 1-oxide towards nucleophilic substitution reactions. [, , ] * Steric effects: Bulky substituents can influence the regioselectivity of reactions by hindering approach to certain positions. []* Biological activity:* Studies on pyridazine 1-oxide derivatives bearing various substituents have revealed structure-activity relationships for antimicrobial activity, indicating the potential for designing new therapeutic agents. [, ]

Q10: How does pyridazine 1-oxide behave under photochemical conditions?

A10: Pyridazine 1-oxide exhibits interesting photochemical reactivity. Upon irradiation, it undergoes ring-opening reactions, generating reactive intermediates such as diazo compounds and oxaziridines. These intermediates can be trapped by various substrates, leading to the formation of new heterocyclic systems. [, , , ]

Q11: Can pyridazine N-oxides be used to generate reactive oxygen species?

A11: Yes, pyridazine N-oxides have been shown to release atomic oxygen (O(3P)) upon irradiation with light. This photoinduced generation of atomic oxygen enables the oxidation of aromatic C-H bonds, highlighting its potential in organic synthesis. Furthermore, water-soluble pyridazine N-oxides have demonstrated photoinduced DNA cleavage activity, suggesting potential applications in chemical biology. []

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